molecular formula C25H23N5O3S B285090 7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B285090
M. Wt: 473.5 g/mol
InChI Key: XLDGJLBAXBVIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of various kinases, including PI3K, AKT, and mTOR. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and protect neurons from oxidative stress. The compound has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments include its potential therapeutic applications, its ability to inhibit various enzymes and signaling pathways, and its antioxidant properties. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and its limited availability.

Future Directions

For 7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include further studies to determine its potential therapeutic applications, optimization of its synthesis method to make it more efficient, and investigation of its toxicity and pharmacokinetics. The compound can also be modified to improve its selectivity and potency against specific targets. Additionally, the compound can be used as a lead compound for the development of new drugs with similar structures and activities.

Synthesis Methods

The synthesis of 7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves a multistep process. The starting materials are 2-methoxybenzaldehyde, 4-methoxybenzaldehyde, 2-thiophenecarboxaldehyde, 5-methyl-1H-1,2,3-triazole-4-carboxylic acid, and ammonium acetate. The reaction involves the formation of intermediate compounds, which are then subjected to various chemical reactions to produce the final product.

Scientific Research Applications

7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been tested in vitro and in vivo models, and it has shown significant activity against cancer cells and inflammation. The compound has also shown potential as a neuroprotective agent.

Properties

Molecular Formula

C25H23N5O3S

Molecular Weight

473.5 g/mol

IUPAC Name

7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C25H23N5O3S/c1-15-21(24(31)27-16-10-12-17(32-2)13-11-16)22(18-7-4-5-8-19(18)33-3)30-25(26-15)28-23(29-30)20-9-6-14-34-20/h4-14,22H,1-3H3,(H,27,31)(H,26,28,29)

InChI Key

XLDGJLBAXBVIAB-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CS3)C4=CC=CC=C4OC)C(=O)NC5=CC=C(C=C5)OC

SMILES

CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CS3)C4=CC=CC=C4OC)C(=O)NC5=CC=C(C=C5)OC

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=CC=CC=C4OC)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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